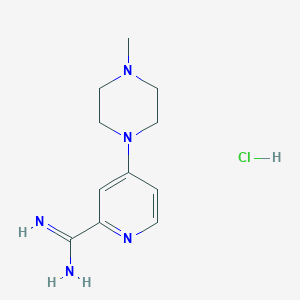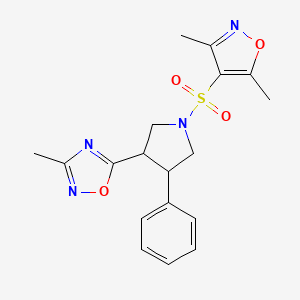
5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with several functional groups, including an isoxazole ring, a sulfonyl group, a pyrrolidine ring, and an oxadiazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The isoxazole ring contains nitrogen and oxygen, the oxadiazole ring contains two nitrogens and an oxygen, and the pyrrolidine ring contains a nitrogen .Chemical Reactions Analysis
Again, without specific studies or data, it’s hard to predict the exact chemical reactions this compound would undergo. The presence of the sulfonyl group might make it a good leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple nitrogen and oxygen atoms could result in hydrogen bonding, affecting properties like solubility and boiling point .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Agents
Sulfonyl derivatives, including those with isoxazole and oxadiazole moieties, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibited moderate to significant antibacterial and antifungal activities. Certain derivatives were identified as excellent antitubercular molecules, highlighting the potential of similar compounds in treating bacterial and fungal infections (Kumar, Prasad, & Chandrashekar, 2013).
Antifungal Activity
Research on sulfone derivatives containing oxadiazole moieties showed promising in vitro antibacterial activities against tobacco bacterial wilt. The structure-activity relationship analysis indicated that such compounds could serve as potential bactericides for plants, demonstrating their application in agricultural research to combat plant diseases (Xu et al., 2012).
Corrosion Inhibition
Oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in acidic environments. These studies revealed that such compounds could form protective layers on metal surfaces, indicating their potential application in materials science and engineering to prevent corrosion (Ammal, Prajila, & Joseph, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-17(12(2)25-20-11)27(23,24)22-9-15(14-7-5-4-6-8-14)16(10-22)18-19-13(3)21-26-18/h4-8,15-16H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHUMWXADQBVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

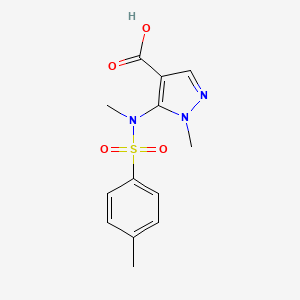


![Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2700177.png)


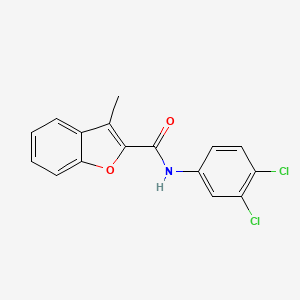

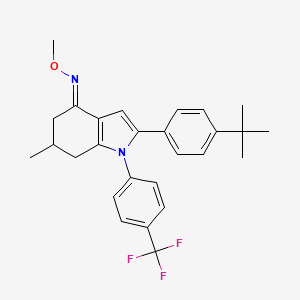
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2700183.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2700184.png)
![3-cyclopentyl-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2700188.png)

